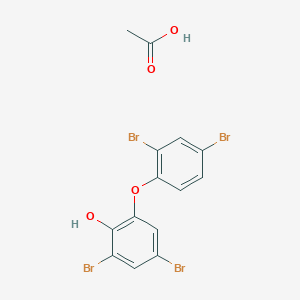![molecular formula C32H20OS B14417610 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran CAS No. 87031-49-0](/img/structure/B14417610.png)
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with phenyl groups and a thioxanthene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves multiple steps, typically starting with the preparation of the pyran ring followed by the introduction of phenyl groups and the thioxanthene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms. In biology, it may be investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Additionally, its unique structural features make it valuable in material science for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves interactions with various molecular targets and pathways. For instance, its photoreactive properties allow it to undergo specific reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, making it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Compared to other similar compounds, 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran stands out due to its unique combination of a pyran ring and a thioxanthene moiety. Similar compounds include 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one, which share some structural similarities but differ in their chemical reactivity and applications. The presence of the thioxanthene group in this compound imparts distinct photophysical properties, making it particularly useful in photochemical studies .
Properties
CAS No. |
87031-49-0 |
|---|---|
Molecular Formula |
C32H20OS |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2,6-diphenyl-4-(2-thioxanthen-9-ylideneethenylidene)pyran |
InChI |
InChI=1S/C32H20OS/c1-3-11-24(12-4-1)29-21-23(22-30(33-29)25-13-5-2-6-14-25)19-20-26-27-15-7-9-17-31(27)34-32-18-10-8-16-28(26)32/h1-18,21-22H |
InChI Key |
FMTCBQPGWGAKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C=C=C3C4=CC=CC=C4SC5=CC=CC=C53)C=C(O2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


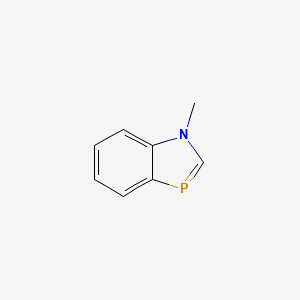
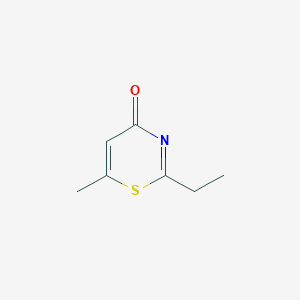
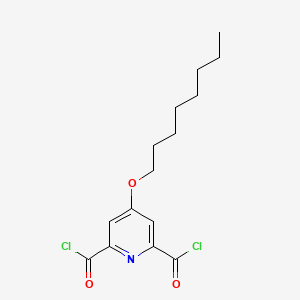
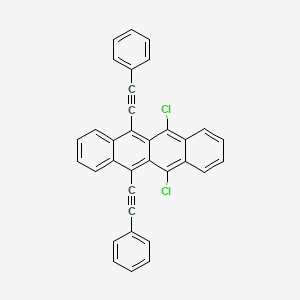

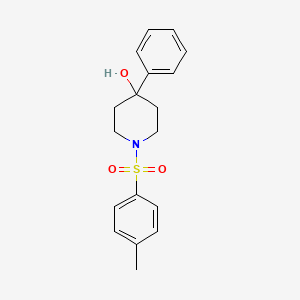
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
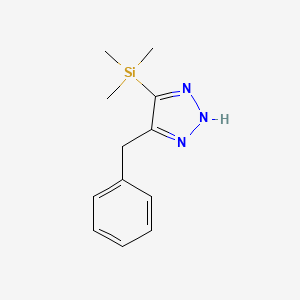
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
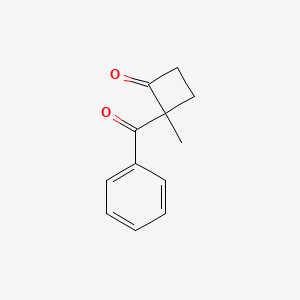
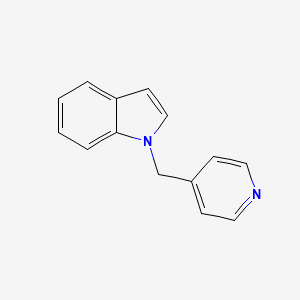
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
